2-Amino-1-(furan-3-yl)ethanone
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Overview
Description
2-Amino-1-(furan-3-yl)ethanone is an organic compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol It features a furan ring substituted at the 3-position with an ethanone group, which is further substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(furan-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of furan-3-carbaldehyde with an appropriate amine under controlled conditions. Another method includes the use of multi-component reactions involving furan derivatives, amines, and other reagents .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet the stringent requirements of pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides
Scientific Research Applications
2-Amino-1-(furan-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-(furan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-(Furan-2-yl)ethanone: Similar structure but with the furan ring substituted at the 2-position.
Indole Derivatives: Share similar aromatic properties and biological activities.
Thiazole Derivatives: Exhibit diverse biological activities and are structurally related due to the presence of heterocyclic rings
Uniqueness: 2-Amino-1-(furan-3-yl)ethanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-amino-1-(furan-3-yl)ethanone |
InChI |
InChI=1S/C6H7NO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3,7H2 |
InChI Key |
OUUDCURGIXYQCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)CN |
Origin of Product |
United States |
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